molecular formula C10H12N4O B5327668 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B5327668
M. Wt: 204.23 g/mol
InChI Key: WKKZJNCXGPDAMJ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, also known as CEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein carbonylation, as a cross-linking agent for stabilizing proteins, and as a tool for studying protein-protein interactions. This compound has also been used in the development of new therapies for diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

The mechanism of action of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to act through the modification of proteins by forming covalent bonds with nucleophilic amino acid residues such as cysteine and lysine. This modification can alter the structure and function of the protein, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of protein carbonylation, the modification of protein structure and function, and the activation of cellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide in lab experiments is its ability to selectively modify specific proteins, allowing for the study of specific cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, including the development of new therapies for diseases such as cancer and neurodegenerative disorders, the identification of new protein targets for modification, and the optimization of this compound synthesis methods to improve its efficiency and reduce its toxicity.
In conclusion, this compound is a compound that has significant potential for various scientific research applications. Its ability to selectively modify specific proteins makes it a valuable tool for studying cellular processes, and its potential applications in disease therapy make it an area of great interest for future research.

Synthesis Methods

2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide can be synthesized through a multistep process involving the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with acryloyl chloride. The final product is obtained through the reaction of the resulting acryloyl chloride with potassium cyanide.

properties

IUPAC Name

(E)-2-cyano-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-3-14-7(2)9(6-13-14)4-8(5-11)10(12)15/h4,6H,3H2,1-2H3,(H2,12,15)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKZJNCXGPDAMJ-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C(C#N)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C(\C#N)/C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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